molecular formula C21H15FN4O2S B3707283 3-(2-FLUOROBENZOYL)-1-(2-METHYL-3-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)THIOUREA

3-(2-FLUOROBENZOYL)-1-(2-METHYL-3-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)THIOUREA

Cat. No.: B3707283
M. Wt: 406.4 g/mol
InChI Key: AQJPLPMJIRRYTR-UHFFFAOYSA-N
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Description

3-(2-FLUOROBENZOYL)-1-(2-METHYL-3-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)THIOUREA is a complex organic compound that features a thiourea group, a fluorobenzoyl group, and an oxazolo[4,5-b]pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-FLUOROBENZOYL)-1-(2-METHYL-3-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)THIOUREA typically involves multi-step organic reactions. The process begins with the preparation of the oxazolo[4,5-b]pyridine intermediate, followed by the introduction of the fluorobenzoyl group and the thiourea moiety. Common reagents used in these reactions include fluorobenzoyl chloride, thiourea, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(2-FLUOROBENZOYL)-1-(2-METHYL-3-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)THIOUREA can undergo various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.

    Reduction: The compound can be reduced to modify the functional groups, potentially altering its biological activity.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiourea group can yield sulfonyl derivatives, while substitution reactions can introduce various functional groups to the fluorobenzoyl moiety.

Scientific Research Applications

3-(2-FLUOROBENZOYL)-1-(2-METHYL-3-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)THIOUREA has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its ability to undergo various chemical modifications allows for the design of novel materials with specific properties.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 3-(2-FLUOROBENZOYL)-1-(2-METHYL-3-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)THIOUREA involves its interaction with specific molecular targets. The fluorobenzoyl group and the oxazolo[4,5-b]pyridine moiety can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The thiourea group may also play a role in binding to metal ions or other biomolecules, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    3-(2-FLUOROBENZOYL)-1-(2-METHYL-3-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)UREA: Similar structure but with a urea group instead of thiourea.

    3-(2-CHLOROBENZOYL)-1-(2-METHYL-3-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)THIOUREA: Similar structure but with a chlorobenzoyl group instead of fluorobenzoyl.

Uniqueness

The presence of the fluorobenzoyl group in 3-(2-FLUOROBENZOYL)-1-(2-METHYL-3-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)THIOUREA imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from similar compounds with different substituents.

Properties

IUPAC Name

2-fluoro-N-[[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15FN4O2S/c1-12-13(20-25-18-17(28-20)10-5-11-23-18)7-4-9-16(12)24-21(29)26-19(27)14-6-2-3-8-15(14)22/h2-11H,1H3,(H2,24,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQJPLPMJIRRYTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC(=S)NC(=O)C2=CC=CC=C2F)C3=NC4=C(O3)C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(2-FLUOROBENZOYL)-1-(2-METHYL-3-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)THIOUREA
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3-(2-FLUOROBENZOYL)-1-(2-METHYL-3-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)THIOUREA
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3-(2-FLUOROBENZOYL)-1-(2-METHYL-3-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)THIOUREA
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3-(2-FLUOROBENZOYL)-1-(2-METHYL-3-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)THIOUREA
Reactant of Route 5
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3-(2-FLUOROBENZOYL)-1-(2-METHYL-3-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)THIOUREA
Reactant of Route 6
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3-(2-FLUOROBENZOYL)-1-(2-METHYL-3-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)THIOUREA

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